Cabazitaxel acetone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

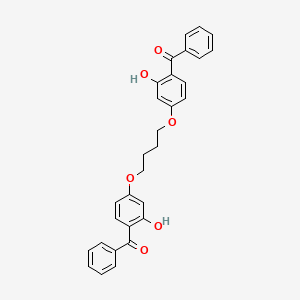

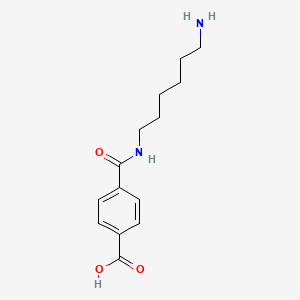

Cabazitaxel acetone is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III, which is typically extracted from the needles of the European yew tree. It is a microtubule inhibitor used primarily as an antineoplastic agent in the treatment of metastatic castration-resistant prostate cancer . This compound stabilizes microtubules and induces tumor cell death, making it a valuable compound in cancer therapy .

準備方法

Synthetic Routes and Reaction Conditions

Cabazitaxel acetone is synthesized from 10-deacetylbaccatin III through a series of chemical reactions. The preparation involves dissolving this compound solvate in acetone, followed by the addition of water at room temperature. The mixture is stirred, filtered, and the filter cake is washed with water and vacuum-dried to obtain the anhydrous form of cabazitaxel .

Industrial Production Methods

The industrial production of this compound involves similar steps but on a larger scale. The process ensures product stability, quality reproducibility, and ease of control for product purity, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

Cabazitaxel acetone undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents like acetone and tetrahydrofuran (THF). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of cabazitaxel, which are used in different therapeutic applications. These derivatives retain the core structure of cabazitaxel but have modifications that enhance their efficacy and reduce side effects .

科学的研究の応用

Cabazitaxel acetone has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of various derivatives for research purposes.

Biology: Studied for its effects on cellular processes and microtubule dynamics.

Medicine: Primarily used in the treatment of metastatic castration-resistant prostate cancer. .

Industry: Used in the development of new drug formulations and delivery systems

作用機序

Cabazitaxel acetone works by stabilizing microtubules and preventing their depolymerization, which disrupts the dynamics of mitotic spindle formation and ultimately inhibits cell division. This leads to the death of cancer cells. The compound has a low affinity for the P-glycoprotein efflux pump, allowing it to penetrate the blood-brain barrier more effectively than other taxanes .

類似化合物との比較

Similar Compounds

Paclitaxel: Another taxane used in cancer therapy, but with a higher affinity for the P-glycoprotein efflux pump.

Docetaxel: Similar to cabazitaxel but less effective in penetrating the blood-brain barrier.

Ixabepilone: A microtubule inhibitor with a different mechanism of action.

Uniqueness of Cabazitaxel Acetone

This compound is unique due to its ability to overcome resistance mechanisms associated with other taxanes. Its low affinity for the P-glycoprotein efflux pump allows it to be more effective in treating cancers that have developed resistance to paclitaxel and docetaxel .

特性

CAS番号 |

1426815-65-7 |

|---|---|

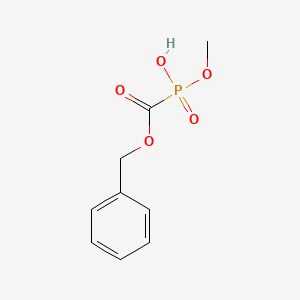

分子式 |

C48H63NO15 |

分子量 |

894.0 g/mol |

IUPAC名 |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;propan-2-one |

InChI |

InChI=1S/C45H57NO14.C3H6O/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47;1-3(2)4/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52);1-2H3/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+;/m0./s1 |

InChIキー |

JXGFNOAMBPABCK-JVXKREHESA-N |

異性体SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC.CC(=O)C |

正規SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC.CC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)